Niclosamide-13C6 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niclosamide-13C6 hydrate is a labeled form of niclosamide, a well-known anthelmintic drug. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, such as tracing and metabolic studies. Niclosamide itself is included in the World Health Organization’s list of essential medicines due to its efficacy in treating tapeworm infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 hydrate typically involves the incorporation of carbon-13 isotopes into the niclosamide molecule. This process can be achieved through various synthetic chemical methods, often involving the use of labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes and the formation of the hydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Niclosamide-13C6 hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Niclosamide-13C6 hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the distribution and pathways of niclosamide in biological systems.
Biology: Employed in studies to investigate the biological activity and interactions of niclosamide at the molecular level.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of niclosamide.
Mechanism of Action
Niclosamide-13C6 hydrate exerts its effects by disrupting the energy metabolism of parasitic worms. It uncouples oxidative phosphorylation, leading to a decrease in adenosine triphosphate (ATP) production. This disruption ultimately results in the death of the parasite. The molecular targets include mitochondrial enzymes and pathways involved in energy production .
Comparison with Similar Compounds
Praziquantel: Another anthelmintic drug used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.
Mebendazole: Used to treat infections caused by worms such as pinworms, roundworms, and hookworms.
Uniqueness of Niclosamide-13C6 Hydrate: this compound is unique due to its isotopic labeling, which allows for detailed tracing and metabolic studies. This feature makes it particularly valuable in scientific research, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1325808-64-7 |
---|---|
Molecular Formula |
13C6C7H8Cl2N2O4·xH2O |
Molecular Weight |
333.071 (anhydrous) |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |
Synonyms |
5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |
tag |
Niclosamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.